1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide is a molecule that falls within the category of carboxamide derivatives. These compounds are of significant interest in pharmaceutical research due to their potential biological activities. The synthesis and study of such molecules can lead to the development of new therapeutic agents with antiproliferative properties against various cancer cell lines .
Synthesis Analysis
The synthesis of carboxamide derivatives can involve various strategies. One such method includes the use of nitrile imines and isocyanides in a convergent and efficient two-step process, which can yield pharmaceutically relevant 1-arylindazole-3-carboxamides . Another approach utilizes niobium pentachloride to mediate the conversion of carboxylic acids to the corresponding carboxamides, as demonstrated in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . These methods highlight the versatility and efficiency of modern synthetic techniques in creating complex molecules with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives can be elucidated using techniques such as X-ray crystallography and Density Functional Theory (DFT) studies. For instance, the crystal and molecular structures of a related molecule, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were reported, providing insights into the three-dimensional arrangement of atoms within the molecule . Such structural analyses are crucial for understanding the relationship between the structure of a compound and its biological activity.
Chemical Reactions Analysis
Carboxamide derivatives can undergo various chemical reactions that are essential for their synthesis and modification. The Buchwald–Hartwig intramolecular cyclization is an example of a chemoselective reaction that can be employed to construct the indazole core of these molecules . Understanding the chemical reactivity of these compounds is vital for the development of new synthetic routes and the optimization of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are important parameters that influence their pharmacokinetic and pharmacodynamic profiles. These properties are determined by the molecular structure and functional groups present in the compound. For example, the presence of a methoxy group can affect the molecule's lipophilicity, which in turn can influence its absorption and distribution within the body . Detailed analysis of these properties is essential for the design of compounds with desirable therapeutic characteristics.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound is utilized in the synthesis of novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showing potential as anti-inflammatory and analgesic agents. These compounds have been identified to inhibit cyclooxygenase-1/2 (COX-1/COX-2) and display significant analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Cytotoxic Activity for Cancer Treatment
1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide derivatives have been investigated for their cytotoxic activities, especially against cancer cell lines. These studies contribute to the identification of less active compounds compared to isomeric series, underscoring the significance of structural variations in determining cytotoxic efficacy (Bu et al., 2000).
Drug Discovery and Synthesis Optimization
The compound has played a key role in drug discovery processes, serving as a key intermediate. Techniques like telescoping processes have been introduced to improve synthesis routes, thereby enhancing the yield and purity of drug compounds crucial for medicinal research (Nishimura & Saitoh, 2016).
Antiproliferative Agents and Tubulin Inhibitors
Derivatives of 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide have been explored as antiproliferative agents, targeting tubulin at the colchicine binding site and inducing apoptotic cell death. This highlights the potential of these compounds in developing new cancer therapies (Romagnoli et al., 2008).
Development of Antibacterial Agents
Research has been conducted on 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety, designed and synthesized for their antibacterial activities against various bacteria. These studies provide insights into structure-activity relationships, contributing to the development of novel antibacterial drugs (Qu et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as aniracetam, are known to interact with various receptors includingGlutamate receptor 2 , Glutamate receptor 3 , 5-hydroxytryptamine receptor 2A , and Dopamine D2 receptor . These receptors play crucial roles in neurotransmission, affecting cognitive functions, mood, and behavior.
Mode of Action
. The compound might also undergo ketone reduction .
Biochemical Pathways
It is known that compounds like aniracetam can affectcholinergic, dopaminergic, and serotonergic systems , which are crucial for memory, attention, mood, and other cognitive functions.
Pharmacokinetics
It is known that similar compounds undergo various metabolic processes, includingketone reduction , demethylation , and hydroxylation . The half-life of similar compounds in human liver microsomes has been improved 2- to 3-fold by blocking ketone reduction .
Result of Action
Compounds with similar structures have been reported to haveantiproliferative effects on malignant melanoma cells .
Action Environment
It is known that the reactivity of similar compounds can be influenced by factors such astemperature , pH , and the presence of other reactive species .
properties
IUPAC Name |
1-(4-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-19-17(21)16-11-13-5-3-4-6-15(13)20(16)18(22)12-7-9-14(23-2)10-8-12/h3-10,16H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXGJAKTSZANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.